molecular formula C12H11N3O2S B2919768 2-thioxo-5-((o-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione CAS No. 401634-13-7

2-thioxo-5-((o-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2919768
CAS No.: 401634-13-7
M. Wt: 261.3
InChI Key: ZUADHFPTVRNPQD-UHFFFAOYSA-N
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Description

2-Thioxo-5-((o-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid derivative featuring a methylene-linked o-tolylamino substituent at the C-5 position. This compound is synthesized via catalyst-free C(sp³)−H functionalization of thiobarbituric acid, yielding a 94% product with a melting point of 175–176°C . Its structure is characterized by a dihydropyrimidine core with a thioxo group at C-2 and a hydrazone-methylene bridge at C-5, which confers unique electronic and steric properties.

Properties

IUPAC Name

6-hydroxy-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-7-4-2-3-5-9(7)13-6-8-10(16)14-12(18)15-11(8)17/h2-6H,1H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXLCYDQQQBOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-thioxo-5-((o-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione is a compound that falls within the category of thioxo-pyrimidine derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections explore the biological activity of this specific compound, synthesizing findings from various studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of o-tolylamine with appropriate thioketones or thioaldehydes under acidic or basic conditions. Characterization methods such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that thioxo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 2-thioxo-5-((o-tolylamino)methylene)dihydropyrimidine have been evaluated against various bacterial strains.

Compound Activity Bacterial Strains Tested Minimum Inhibitory Concentration (MIC)
2-thioxo-5-((o-tolylamino)methylene)dihydropyrimidineAntibacterialStaphylococcus aureus, Escherichia coli32 µg/mL

In one study, derivatives showed potent activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 16 to 64 µg/mL .

Anticancer Activity

Thioxo-pyrimidine derivatives have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)15Induction of apoptosis
HeLa (cervical cancer)10Cell cycle arrest at G2/M phase

The mechanism of action has been attributed to the induction of apoptosis and disruption of cell cycle progression .

Anti-inflammatory Activity

The anti-inflammatory effects of similar thioxo-pyrimidine compounds have been observed in animal models. These compounds inhibit pro-inflammatory cytokines and reduce edema in induced inflammation models.

Model Effect Dosage
Carrageenan-induced paw edemaSignificant reduction in paw swelling20 mg/kg

In these studies, the thioxo-pyrimidines reduced inflammation markers significantly compared to control groups .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thioxo-pyrimidine derivatives against resistant strains of bacteria. The results indicated that modifications on the pyrimidine ring significantly enhanced antibacterial activity.

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of a series of thioxo-pyrimidine derivatives. The study highlighted that specific substitutions on the aromatic ring increased cytotoxicity against breast cancer cells by enhancing apoptosis rates.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s analogs differ in substituents at the C-5 hydrazone-methylene bridge or the pyrimidine core. Key comparisons include:

Table 1: Physicochemical Properties of Selected Analogs
Compound Name Substituents Yield (%) Melting Point (°C) Key Functional Groups Reference
2-Thioxo-5-(2-(o-tolyl)hydrazineylidene)-1,3-diethyldihydropyrimidine-4,6(1H,5H)-dione (Target) o-Tolyl, ethyl groups at N-1/N-3 94 175–176 Thioxo, hydrazone-methylene
5-((1H-Indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (3a) Indole-3-ylmethylene 75–85 >300 Thioxo, indole-methylene
5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 3,4-Dimethoxybenzylidene, ethyl groups 87 224–225 Thioxo, dimethoxybenzylidene
5-((5-Chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 5-Chloroindole-2-ylmethylene High Not reported Thioxo, chloroindole-methylene

Key Observations :

  • Substituent Effects on Melting Points : Bulky aromatic substituents (e.g., indole in 3a) increase melting points (>300°C) due to enhanced π-π stacking and hydrogen bonding . In contrast, ethyl groups (e.g., in the target compound) lower melting points (175–176°C) by reducing crystallinity .
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) enhance electrophilicity at the C-5 position, influencing reactivity in biological systems.

Key Insights :

  • Indole Derivatives : Exhibit dual anticancer and anti-inflammatory activities via modulation of inflammatory mediators .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : Thioxo (C=S) stretching vibrations appear at 1710–1713 cm⁻¹ across analogs .
  • NMR : The target compound’s hydrazone-methylene proton resonates as a singlet near δ 6.7–7.1 ppm, similar to benzylidene analogs .
  • XRD Analysis: The chloroindole derivative () crystallizes in a monoclinic system, with intermolecular S···O interactions stabilizing the lattice.

Q & A

Q. How does the compound align with conceptual frameworks in medicinal chemistry?

  • Answer : Its design adheres to the "privileged scaffold" concept, where dihydropyrimidines mimic purine bases to interact with nucleic acid-binding proteins. Theoretical validation involves:
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (C=O, C=S) and hydrophobic regions (o-tolyl group).
  • Target Prediction : Use cheminformatics tools (e.g., SwissTargetPrediction) to prioritize kinase or protease targets .

Application in Drug Discovery

Q. What in vitro assays are suitable for evaluating its anticancer potential?

  • Answer :
  • MTT/Proliferation Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7).
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.
  • Cell Cycle Analysis : Use flow cytometry to detect G1/S phase arrest .

Environmental and Process Considerations

Q. How to assess the environmental impact of its synthesis?

  • Answer :
  • Green Chemistry Metrics : Calculate E-factor (waste per product mass) and atom economy.
  • Solvent Recovery : Implement distillation or membrane separation to reuse ethanol/acetic acid .

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